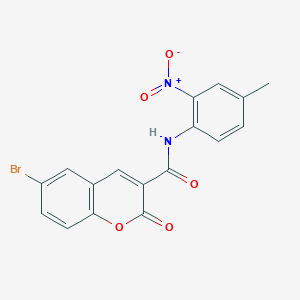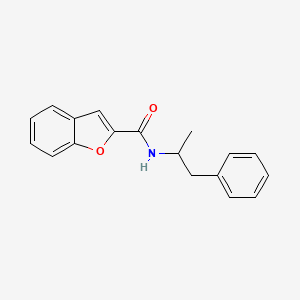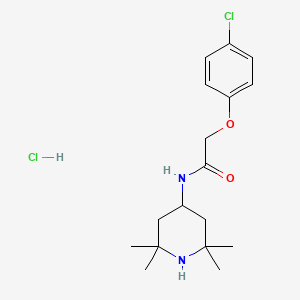![molecular formula C14H21ClN2O B4972557 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B4972557.png)
2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide, also known as CDM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. Binding of this compound to the sigma-1 receptor has been found to enhance the receptor's activity, leading to downstream effects on various signaling pathways in the brain. These effects may be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been found to improve memory and learning in animal models. These effects are believed to be mediated by the modulation of the sigma-1 receptor and downstream signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide. One area of interest is the development of new sigma-1 receptor ligands based on the structure of this compound. Another area of interest is the study of the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream effects on signaling pathways in the brain.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylaminopropylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, mood regulation, and memory formation. This compound has been found to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-11(10-17(2)3)9-16-14(18)8-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFVJPZAUKTPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)Cl)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide](/img/structure/B4972488.png)



![dimethyl 2-[7-methoxy-2,2-dimethyl-1-(3-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4972513.png)
![N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide](/img/structure/B4972521.png)

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4972546.png)

![ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4972552.png)
![2-[5-(5-chloro-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4972568.png)
![3-acetyl-1'-ethylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4972576.png)